2-bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one
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Overview
Description
2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C10H10Br2O2. It is a brominated derivative of propiophenone, featuring both bromine and methoxy functional groups on the aromatic ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one typically involves the bromination of 1-(5-bromo-2-methoxyphenyl)propan-1-one. The process can be summarized as follows:
Starting Material: 1-(5-bromo-2-methoxyphenyl)propan-1-one.
Bromination: The starting material is treated with bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large quantities of the starting material are subjected to bromination using industrial-grade bromine and solvents.
Continuous Monitoring: The reaction conditions, including temperature and bromine concentration, are continuously monitored to ensure consistent product quality.
Automated Purification: Advanced purification techniques such as automated column chromatography or crystallization are employed to achieve high purity levels suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiols, or ethers.
Reduction: Formation of 2-bromo-1-(5-bromo-2-methoxyphenyl)propan-1-ol.
Oxidation: Formation of 2-bromo-1-(5-bromo-2-hydroxyphenyl)propan-1-one.
Scientific Research Applications
2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one has several scientific research applications:
Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Research on its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Similar structure but with a different substitution pattern on the aromatic ring.
2-Bromo-1-phenylpropan-1-one: Lacks the methoxy and additional bromine substituents.
3-Bromo-1-(4-bromophenyl)propan-1-one: Similar bromination but different positioning on the aromatic ring.
Uniqueness
2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one is unique due to the presence of both bromine and methoxy groups on the aromatic ring, which imparts distinct reactivity and biological activity compared to its analogs. This unique substitution pattern allows for specific interactions with molecular targets, making it valuable in various research applications .
Properties
CAS No. |
1094318-22-5 |
---|---|
Molecular Formula |
C10H10Br2O2 |
Molecular Weight |
322 |
Purity |
95 |
Origin of Product |
United States |
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